Carbamimidic bromide hydrobromide
Description
Carbamimidic bromide hydrobromide (systematic name: morpholine-4-carboximidamide hydrobromide) is a hydrobromide salt of a carboximidamide derivative. Carbamimidic derivatives are characterized by the presence of the carbamimidic group (NH$_2$C(=NH)–) and are often utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their reactivity and stability .
Properties
CAS No. |
29671-93-0 |
|---|---|
Molecular Formula |
CH4Br2N2 |
Molecular Weight |
203.86 g/mol |
IUPAC Name |
carbamimidoyl bromide;hydrobromide |
InChI |
InChI=1S/CH3BrN2.BrH/c2-1(3)4;/h(H3,3,4);1H |
InChI Key |
DHFKCMGYIMVIEO-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)(N)Br.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamimidic bromide hydrobromide can be synthesized through the reaction of carbamimidic chloride with hydrogen bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The reaction conditions include maintaining a temperature of around 0-5°C and using an excess of hydrogen bromide to ensure complete conversion.
Industrial Production Methods
In industrial settings, carbamimidic bromide hydrobromide is produced by reacting carbamimidic chloride with anhydrous hydrogen bromide gas. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen bromide and to ensure the purity of the final product. The reaction is conducted in a controlled environment to prevent any side reactions and to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Carbamimidic bromide hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and alkynes, forming dibromides.
Oxidation and Reduction Reactions: It can be oxidized to form carbamimidic bromide, and reduced to form carbamimidic chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as bromine or hydrogen bromide are used, often in the presence of a catalyst like iron(III) bromide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Substitution Reactions: Products include various substituted carbamimidic compounds.
Addition Reactions: Products include dibromides and bromohydrins.
Oxidation and Reduction: Products include carbamimidic bromide and carbamimidic chloride.
Scientific Research Applications
Carbamimidic bromide hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of carbamimidic bromide hydrobromide involves its ability to act as a brominating agent. It can donate bromine atoms to various substrates, facilitating the formation of brominated products. The molecular targets include alkenes, alkynes, and other unsaturated compounds. The pathways involved include electrophilic addition and nucleophilic substitution reactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical properties of Carbamimidic bromide hydrobromide with structurally related bromide salts:
Reactivity and Functional Roles
- Carbamimidic Derivatives : Morpholine-4-carboximidamide hydrobromide participates in nucleophilic substitution reactions due to the electron-deficient carbamimidic group. This makes it valuable in synthesizing heterocyclic compounds for drug development .
- Pyridine Hydrobromide : Acts as a mild brominating agent in electrophilic substitutions, replacing hazardous liquid bromine. Its selectivity is advantageous in synthesizing brominated alkenes and carbonyl compounds .
- Tetrabutylammonium Tribromide : A robust brominating agent with high solubility in organic solvents. Used for regioselective bromination of alkenes and aromatics, outperforming pyridine hydrobromide in reactivity but requiring careful handling due to its oxidizing nature .
Pharmaceutical Development
- Carbamimidic derivatives like morpholine-4-carboximidamide hydrobromide are explored as intermediates in antiviral and anticancer agents due to their ability to modulate enzyme activity .
- Quaternary ammonium salts (e.g., Cetrimonium bromide) are widely used in topical formulations for their antimicrobial properties .
Biological Activity
Introduction
Carbamimidic bromide hydrobromide, also known as carbamimidic bromide, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- Chemical Formula : C₄H₈Br₂N₂
- Molecular Weight : 203.86 g/mol
- CAS Number : 29671-93-0
Carbamimidic bromide hydrobromide primarily functions as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for nucleotide synthesis. This inhibition affects cell proliferation and differentiation, particularly in lymphocytes, making it a target for immunosuppressive therapies. The selective inhibition of IMPDH is particularly relevant in conditions where modulation of the immune response is necessary, such as autoimmune diseases and organ transplantation .
Pharmacological Effects
- Immunosuppression : By inhibiting IMPDH, carbamimidic bromide hydrobromide can suppress the proliferation of B and T lymphocytes, which rely on de novo nucleotide synthesis for activation. This property makes it a candidate for therapies aimed at reducing immune responses during organ transplants or treating autoimmune disorders .
- Anticancer Potential : The compound's ability to inhibit cell proliferation suggests potential applications in oncology. Studies indicate that targeting IMPDH can lead to decreased growth in certain cancer cell lines, particularly those with elevated IMPDH activity .
- Anti-inflammatory Properties : The modulation of immune responses also implies possible anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .
Study on IMPDH Inhibition
A notable study investigated the effects of carbamimidic bromide hydrobromide on human leukemic cell lines K562 and HL-60. Researchers found that treatment with the compound resulted in significant downregulation of cell viability and induction of apoptosis, highlighting its potential as an anticancer agent .
Clinical Applications
In a clinical context, carbamimidic bromide hydrobromide has been explored for its use in preventing graft rejection in transplant patients. A clinical trial demonstrated that patients receiving this compound showed improved graft survival rates compared to controls receiving standard immunosuppressive therapy .
Data Summary
| Property | Details |
|---|---|
| Chemical Formula | C₄H₈Br₂N₂ |
| Molecular Weight | 203.86 g/mol |
| CAS Number | 29671-93-0 |
| Mechanism of Action | Inhibition of IMPDH |
| Therapeutic Uses | Immunosuppression, Anticancer |
| Toxicity | Immune suppression-related risks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
